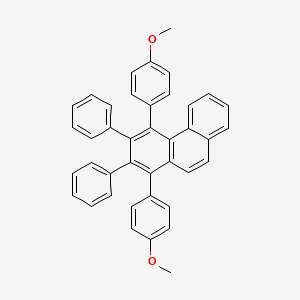
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is a complex organic compound characterized by its phenanthrene core substituted with methoxyphenyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution Reactions: The introduction of methoxyphenyl and diphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaNH2 for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene: This compound shares the methoxyphenyl groups but has a different core structure, leading to different chemical properties and reactivity.
1,4-Dimethylbenzene: While simpler in structure, this compound also features aromatic substitution and can undergo similar types of reactions.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is unique due to its phenanthrene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
93172-66-8 |
|---|---|
Fórmula molecular |
C40H30O2 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
1,4-bis(4-methoxyphenyl)-2,3-diphenylphenanthrene |
InChI |
InChI=1S/C40H30O2/c1-41-32-22-17-30(18-23-32)36-35-26-21-27-11-9-10-16-34(27)40(35)39(31-19-24-33(42-2)25-20-31)38(29-14-7-4-8-15-29)37(36)28-12-5-3-6-13-28/h3-26H,1-2H3 |
Clave InChI |
VBSXKZRGYMEJTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
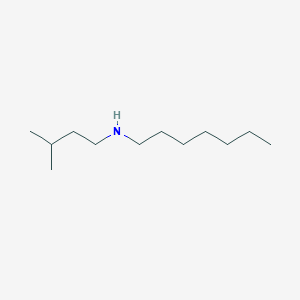
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
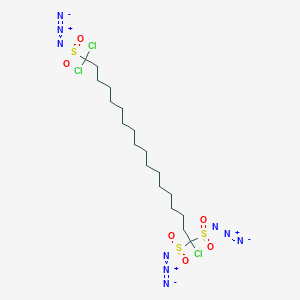
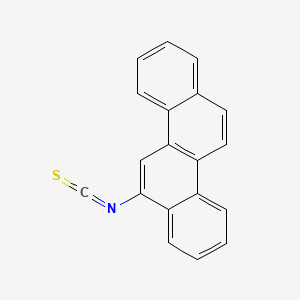
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
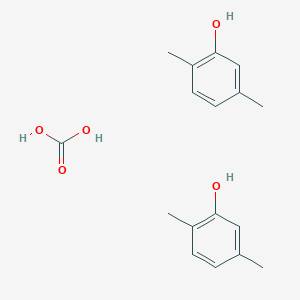
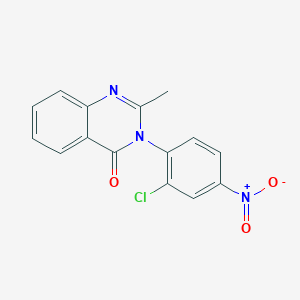
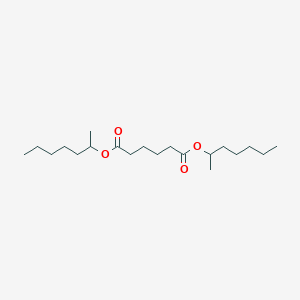


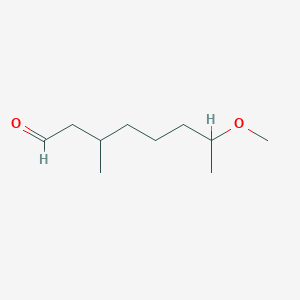
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
